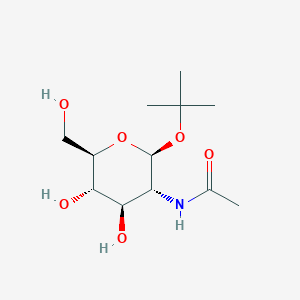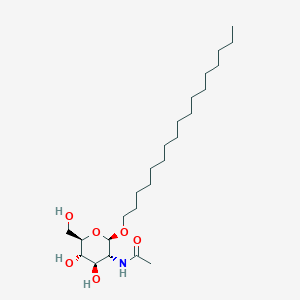
2,2,6,6-Tetramethyl-4-piperidyl acrylate
Descripción general
Descripción
“2,2,6,6-Tetramethyl-4-piperidyl acrylate” is a chemical compound that is used as a cholesterol-lowering agent . It is also known as “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” and "Methacrylic Acid 2,2,6,6-Tetramethyl-4-piperidyl Ester" .
Synthesis Analysis
The synthesis of “this compound” involves the use of the dynamic cross-linker bis (2,2,6,6-tetramethylpiperidin-1-yl) disulfide methacrylate (BiTEMPS methacrylate) in the free radical polymerization . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .Molecular Structure Analysis
The molecular formula of “this compound” is C13H23NO2 . The molecular weight is 225.33 .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the use of dynamic covalent bonds, which allow it to undergo reversible or exchange reactions . This makes it reprocessable, offering a sustainable alternative to thermosets .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 59.0 to 63.0 degrees Celsius . It is soluble in methanol .Aplicaciones Científicas De Investigación
Photostabilization of Polymers
2,2,6,6-Tetramethyl-4-piperidyl acrylate is used in enhancing the photo-oxidation stability of polymers like polypropylene. Copolymers containing this compound have been shown to exhibit higher efficiency and lower extractability, which significantly improves the durability of the material under exposure to light (Chmela, Hrdlovič, & Maňásek, 1985).
Biocidal Coatings
Research has demonstrated the effectiveness of this compound in creating N-halamine biocidal coatings. These coatings, applied through a layer-by-layer assembly technique on cotton fabric, show significant biocidal activities against bacteria such as Staphylococcus aureus and Escherichia coli (Cerkez et al., 2011).
Synthesis of Nitroxide Moieties
This compound is utilized in synthesizing nitroxide moieties, which are crucial in various chemical reactions. For instance, cinnamic acid derivatives bearing a nitroxyl moiety were synthesized using a Mizoroki–Heck cross-coupling reaction, showcasing the compound's versatility in organic synthesis (Zakrzewski & Huras, 2015).
Polymer Modification and Stabilization
The modification of polymers using this compound leads to enhanced properties like thermal stability and hydrophobicity. This has been demonstrated in the synthesis of free-radical-catching fluorine–silicone acrylic resins, improving the overall performance and durability of the coatings (Lei et al., 2018).
Dyeability of Polypropylene
This compound is instrumental in improving the dyeability of polypropylene. By synthesizing specific copolymers containing this compound, the affinity of polypropylene fibers for acid dyestuffs is significantly enhanced, opening up new possibilities for textile applications (Maňásek et al., 1989).
Controlled/Living Free Radical Polymerization
The compound plays a crucial role in controlled/living free radical polymerization processes. This is evident in the synthesis of AB2 miktoarm star-shaped copolymers, where it serves as a stable nitroxyl radical, facilitating the polymerization of various monomers (Shi et al., 2007).
Mecanismo De Acción
The mechanism of action of “2,2,6,6-Tetramethyl-4-piperidyl acrylate” involves the dynamic chemistry in the network . The viscous flow activation energy from creep and the stress relaxation activation energy were very similar to the bond dissociation energy of disulfide bonds in BiTEMPS, indicating that the creep and stress relaxation mechanisms are both dominated by the dynamic chemistry in the network .
Safety and Hazards
Direcciones Futuras
The future directions for “2,2,6,6-Tetramethyl-4-piperidyl acrylate” involve its use in the synthesis of covalent adaptable networks (CANs) with excellent elevated-temperature creep resistance . The BiTEMPS chemistry offers a simple method to synthesize CANs with excellent elevated-temperature creep resistance while achieving full recovery of cross-link density after recycling .
Propiedades
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-6-10(14)15-9-7-11(2,3)13-12(4,5)8-9/h6,9,13H,1,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFCQVRLKYIQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247689 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26275-87-6 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26275-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



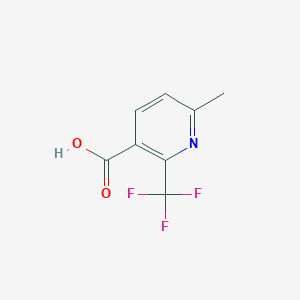
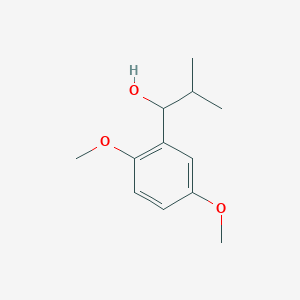
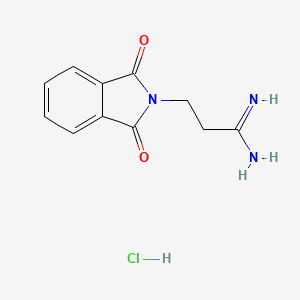
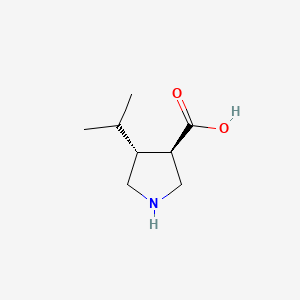

![1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine](/img/structure/B3255990.png)
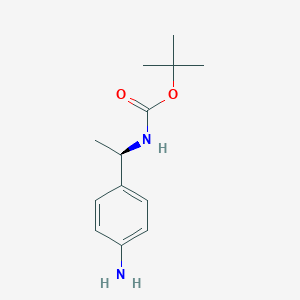
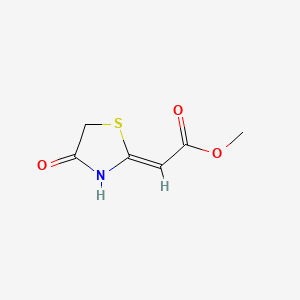
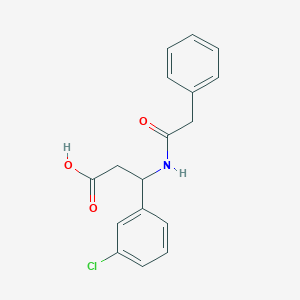
![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)

